molecular formula C10H11NO3S B1427298 2-Methanesulfonyl-2,3-dihydro-1H-isoquinolin-4-one CAS No. 1235981-58-4

2-Methanesulfonyl-2,3-dihydro-1H-isoquinolin-4-one

Cat. No.: B1427298
CAS No.: 1235981-58-4
M. Wt: 225.27 g/mol
InChI Key: DLYQPBXWDTYBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methanesulfonyl-2,3-dihydro-1H-isoquinolin-4-one is a chemical compound with the molecular formula C10H11NO3S and a molecular weight of 225.27 g/mol It is characterized by the presence of a methanesulfonyl group attached to a dihydroisoquinolinone core

Preparation Methods

The synthesis of 2-Methanesulfonyl-2,3-dihydro-1H-isoquinolin-4-one typically involves the reaction of isoquinolinone derivatives with methanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonylated product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-Methanesulfonyl-2,3-dihydro-1H-isoquinolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methanesulfonyl-2,3-dihydro-1H-isoquinolin-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-2,3-dihydro-1H-isoquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

2-Methanesulfonyl-2,3-dihydro-1H-isoquinolin-4-one can be compared with other sulfonylated isoquinolinone derivatives. Similar compounds include:

  • 2-Methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-4-one
  • 2-Methanesulfonyl-3,4-dihydroisoquinolin-1-one

These compounds share structural similarities but differ in the position and nature of the sulfonyl group, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties .

Properties

IUPAC Name

2-methylsulfonyl-1,3-dihydroisoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-15(13,14)11-6-8-4-2-3-5-9(8)10(12)7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYQPBXWDTYBMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2=CC=CC=C2C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methanesulfonyl-2,3-dihydro-1H-isoquinolin-4-one
Reactant of Route 2
2-Methanesulfonyl-2,3-dihydro-1H-isoquinolin-4-one
Reactant of Route 3
Reactant of Route 3
2-Methanesulfonyl-2,3-dihydro-1H-isoquinolin-4-one
Reactant of Route 4
Reactant of Route 4
2-Methanesulfonyl-2,3-dihydro-1H-isoquinolin-4-one
Reactant of Route 5
2-Methanesulfonyl-2,3-dihydro-1H-isoquinolin-4-one
Reactant of Route 6
Reactant of Route 6
2-Methanesulfonyl-2,3-dihydro-1H-isoquinolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.